![molecular formula C21H20FN5 B2611504 5-Azepan-1-yl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 923193-81-1](/img/structure/B2611504.png)
5-Azepan-1-yl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
“5-Azepan-1-yl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline” is an organic compound that has gained attention due to its unique properties. It’s a part of the triazole-fused heterocyclic compounds, which are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar triazole-fused heterocyclic compounds often involves the use of eco-compatible catalysts and reaction conditions . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C21H20FN5. The structure of similar triazole compounds contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of similar triazole-fused heterocyclic compounds often involve the use of eco-compatible catalysts and reaction conditions . The synthetic approach started with diazotizing 2-aminobenzoic acids to produce 2-azidobenzoic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 361.424. The IR max (KBr) cm −1: 3500–3050 (ν N–H), 3029 (ν C-H), 1660 (ν C=C), and 841 (ν Ar-1,4); 1 H-NMR (500.13 MHz) CDCl 3 (δ): 8.99 (s, H-5), 8.06 (dd, 8.8; 4.7,H-2′), 8.06 (dd, 8.8; 4.7, H-6′), 7.50 (dd, 8.8; 8.4, H-3′), 7.50 (dd, 8.8; 8.4, H-5′); 2D NMR (HSQC/HMBC-125.76 MHz) CDCl 3 /TMS (δ): 162.2 (C-4′), 142.4 (C-5′’), 133.5 (C-1′), 122.9 (C-2′ and 6′), 121.2 (C-4), 120.8 (C-5), 117.3 (C-3′ and 5′); [M + H] +m/z of 232.0708; purity > 98% .Scientific Research Applications
- Researchers have synthesized this compound using an efficient diversity-oriented approach . It displays broad-spectrum antibacterial activity, making it a potential candidate for combating bacterial infections.
- In vitro studies revealed that derivatives of this compound exhibit potent anticancer activity against A549 lung adenocarcinoma cancer cells . Further investigations could explore its mechanism of action and potential clinical applications.
- Computational analyses, including molecular docking, provide insights into the binding modes of this compound with target proteins. Understanding its interactions at the molecular level informs drug design and optimization .
- The one-pot synthesis strategy allows easy access to triazole-fused [1,4]benzodiazepines, expanding the chemical diversity of this scaffold . Researchers can explore modifications for specific biological activities.
- A related compound, [1,2,3]triazolo[1,5-a]quinoxaline, can be synthesized from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes . Investigating its properties may reveal novel applications.
- Researchers have performed a one-pot, three-step cascade process to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine. This atom-economical approach engages multiple reactive centers, offering potential applications in drug discovery .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Diversity-Oriented Synthesis
Quinoxaline Scaffolds
Cascade Reactions for Alicyclic Derivatives
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds, however, are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Future Directions
The future directions of “5-Azepan-1-yl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline” and similar compounds could involve further optimization for the retrieved hit compounds . The compounds showed excellent anticonvulsant activity, comparable or more than the standard drug diazepam , suggesting potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
5-(azepan-1-yl)-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5/c22-16-9-7-8-15(14-16)19-21-23-20(26-12-5-1-2-6-13-26)17-10-3-4-11-18(17)27(21)25-24-19/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIYTALHLNOJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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